
YO-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
YO-2 is a selective plasmin inhibitor. YO-2 induces thymocyte apoptosis via activation of caspase cascade.
Wissenschaftliche Forschungsanwendungen
Yo-Yo Tests in Sports Performance
Yo-Yo Intermittent Recovery Level 2 Test (Yo-Yo IR2) in Soccer : The Yo-Yo IR2 test, used in soccer, assesses an athlete's ability to perform intense intermittent exercise with high aerobic and anaerobic energy turnover. The test has proven to be a sensitive tool for differentiating performance levels and is linked to other performance markers like VO2max and ITT performance (Krustrup et al., 2006).
Comparison of Trained vs. Untrained Men : Comparing trained soccer players and untrained men in the Yo-Yo IE2 test revealed significant differences in performance and physiological responses, indicating its effectiveness in distinguishing between different fitness levels (Krustrup et al., 2015).
Yo-Yo Test and VO2max Association : The relationship between Yo-Yo test scores and VO2max values was studied, showing that the Yo-Yo test can reliably measure aerobic fitness, similar to the 20-meter shuttle run (Thomas et al., 2006).
Yo-Yo Tests in Women's Soccer
- Elite Female Soccer Populations : The application of the Yo-Yo IE2 test in elite female soccer players demonstrated its ability to indicate match-specific physical capacity and showed sensitivity in differentiating performance across various competitive levels and seasons (Bradley et al., 2014).
Yo-Yo Tests in Australian Football
Yo-Yo IR2 and Australian Football Performance : A study on Australian football (AF) players revealed a significant relationship between the Yo-Yo IR2 test score and match performance, highlighting its utility in predicting player performance in this sport (Mooney et al., 2011).
Impact of Physical Capacity and Interchange Periods : Another study in Australian football investigated the influence of physical capacity and interchange periods on match performance, indicating the Yo-Yo IR2 test’s role in understanding these dynamics (Mooney et al., 2013).
Medical Research Applications
Paraneoplastic Cerebellar Degenerations with Anti-Yo Antibodies (Yo-PCD) : In a medical context, Yo-PCD, associated with ovarian carcinomas, involves immune response against neuronal antigens expressed by tumor cells. Studies have characterized these tumors, revealing insights into the immune tolerance breakdown in Yo-PCD (Small et al., 2018).
P2X7 Receptor Activation : A method involving YO-PRO-1 fluorescent dye provides insights into P2X7 receptor activation, which is relevant in various pathological conditions including cancer (Rat et al., 2017).
General Applications
Yo-Yo Intermittent Recovery Test : The Yo-Yo intermittent recovery tests are used to evaluate an individual's ability to perform intense exercise and have been shown to be more sensitive in measuring performance changes than maximum oxygen uptake (Bangsbo et al., 2008).
Reliability of Yo-Yo Intermittent Endurance Level 2 Test : The reliability of the Yo-Yo IE2 test was studied in different team sports, suggesting its utility as an alternative for assessing intermittent high-intensity running ability (Papanikolaou et al., 2019).
Eigenschaften
CAS-Nummer |
288254-44-4 |
|---|---|
Produktname |
YO-2 |
Molekularformel |
C31H46N4O3 |
Molekulargewicht |
522.73 |
IUPAC-Name |
(1r,4S)-4-(aminomethyl)-N-((S)-1-(octylamino)-1-oxo-3-(4-(pyridin-4-ylmethoxy)phenyl)propan-2-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C31H46N4O3/c1-2-3-4-5-6-7-18-34-31(37)29(35-30(36)27-12-8-25(22-32)9-13-27)21-24-10-14-28(15-11-24)38-23-26-16-19-33-20-17-26/h10-11,14-17,19-20,25,27,29H,2-9,12-13,18,21-23,32H2,1H3,(H,34,37)(H,35,36)/t25-,27-,29-/m0/s1 |
InChI-Schlüssel |
ZBCXDUNUUKRQSV-RWPDHJIBSA-N |
SMILES |
CCCCCCCCNC([C@@H](NC([C@@H]1CC[C@H](CC1)CN)=O)CC2=CC=C(C=C2)OCC3=CC=NC=C3)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
YO-2; YO 2; YO2; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



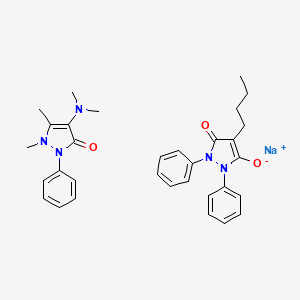
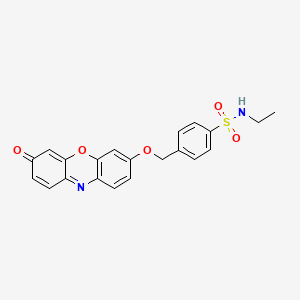
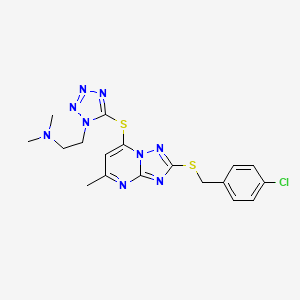
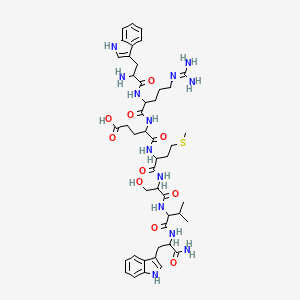
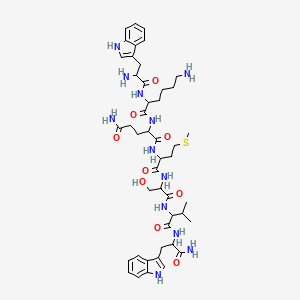
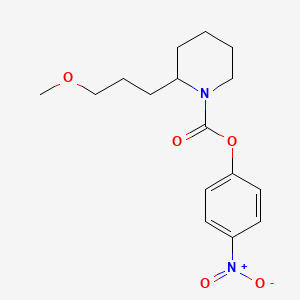
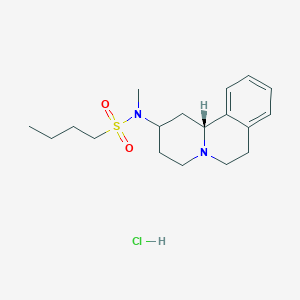
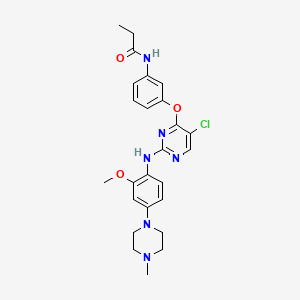
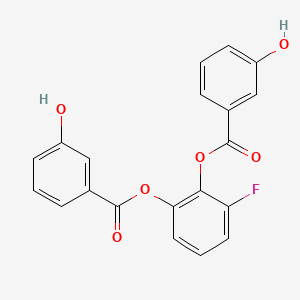
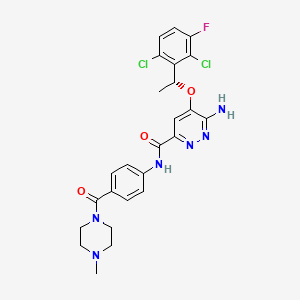
![4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B611840.png)